Harmol hydrochloride

Descripción general

Descripción

Harmol hydrochloride is an organic compound derived from the natural β-carboline alkaloid harmol, which is isolated from the plant Peganum harmala L. It is a white crystalline solid that is soluble in water and ethanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Harmol hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of harmol with hydrochloric acid. The process typically involves dissolving harmol in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored until the formation of the white crystalline product is complete .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, harmol, is reacted with hydrochloric acid in a controlled environment to produce this compound on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions: Harmol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl group in this compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield harmine, while reduction can produce harmalol .

Aplicaciones Científicas De Investigación

Androgen Receptor Antagonism

Harmol hydrochloride has been identified as a competitive antagonist of the androgen receptor . Research indicates that it inhibits the growth of androgen receptor-positive prostate cancer cells, such as the VCaP cell line, while showing no significant effect on androgen receptor-negative cells like DU145 and PC3 . This selectivity is crucial for developing targeted therapies for prostate cancer.

- Mechanism of Action : this compound binds to the androgen receptor, disrupting its signaling pathways, which are often overactive in prostate cancer. It has been shown to have an IC50 value of approximately 540 nM, demonstrating its potency compared to other known inhibitors like enzalutamide .

-

Table 1: Comparative Binding Affinities of this compound

Compound IC50 (nM) Activity Type This compound 540 Competitive Antagonist Enzalutamide 150 Competitive Antagonist

This data emphasizes this compound's potential as a therapeutic agent in managing prostate cancer through androgen receptor modulation.

Parkinson’s Disease Management

Recent studies have highlighted harmol's role in promoting autophagy and enhancing the degradation of alpha-synuclein (α-syn), a protein implicated in Parkinson's disease. This compound activates the autophagy-lysosomal pathway through the AMPK-mTOR-TFEB signaling axis .

- Effects Observed : In vitro experiments demonstrated that this compound significantly reduces α-syn levels in cell models expressing mutant α-syn. Furthermore, in vivo studies on transgenic mice showed improvements in motor functions and a reduction in α-syn accumulation in critical brain regions .

-

Table 2: Effects of this compound on Alpha-Synuclein Levels

Treatment Concentration (µM) Alpha-Synuclein Reduction (%) 10 25 30 50

These findings suggest that this compound may serve as a potential therapeutic agent for Parkinson's disease by enhancing autophagic clearance mechanisms.

Antidepressant Properties

Emerging research indicates that this compound may also influence mood regulation by modulating neurotransmitter systems. It has been shown to interact with monoamine oxidase B and GABA-A receptors, which are critical targets for antidepressants .

- Healthspan Extension : Animal studies revealed that harmol supplementation could extend lifespan and improve metabolic health by enhancing mitochondrial function and activating mitophagy pathways .

-

Table 3: Summary of this compound's Effects on Neurotransmitter Systems

Target Receptor Effect Monoamine Oxidase B Inhibition GABA-A Modulation

These interactions suggest that this compound could be beneficial not only for treating neurodegenerative diseases but also for managing depressive disorders.

Mecanismo De Acción

The mechanism of action of harmol hydrochloride involves its interaction with various molecular targets and pathways:

Autophagy Induction: this compound induces autophagy by increasing the formation of autophagosomes and promoting their colocalization with lysosomes.

Antiviral Activity: this compound inhibits the replication of herpes simplex virus by blocking viral DNA synthesis and reducing viral progeny production.

CNS Stimulation: It may act through NMDA receptors, influencing neurotransmitter levels and neuronal activity.

Comparación Con Compuestos Similares

Harmol hydrochloride is part of the β-carboline family of alkaloids, which includes compounds such as harmine, harmaline, and tetrahydroharmine. These compounds share similar structures but differ in their pharmacological properties:

Harmine: Exhibits anti-inflammatory, neuroprotective, and antitumor activities.

Harmaline: Known for its psychoactive effects and use in traditional rituals. It has been studied for its potential antidepressant and anxiolytic properties.

Tetrahydroharmine: Similar to harmaline, it is used in traditional medicine and exhibits psychoactive effects.

This compound is unique in its ability to induce autophagy and its potential antiviral applications, distinguishing it from other β-carboline alkaloids .

Actividad Biológica

Harmol hydrochloride, a β-carboline alkaloid, has garnered attention in recent years due to its diverse biological activities, particularly in neuroprotection, autophagy induction, and potential therapeutic applications in neurodegenerative diseases and cancer. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

1. Neuroprotective Effects

This compound has been shown to promote the degradation of α-synuclein (α-syn), a protein implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that harmol activates autophagy pathways, specifically through the Atg5/Atg12-dependent mechanism, leading to enhanced clearance of α-syn in neuro cells. In a study involving PC12 inducible cells treated with this compound, a significant decrease in α-syn levels was observed alongside an increase in autophagy markers such as LC3-II .

2. Autophagy Induction

This compound induces autophagy by activating the AMPK/mTOR signaling pathway. This activation results in the nuclear translocation of TFEB (transcription factor EB), which regulates genes involved in lysosomal biogenesis and autophagy. The treatment with this compound significantly increased the expression of TFEB and phosphorylated AMPK in a dose-dependent manner .

3. Antidepressant Properties

The compound also exhibits antidepressant-like effects by modulating monoamine oxidase B (MAO-B) and GABA-A receptors. In animal models, harmol administration improved behavioral deficits associated with α-syn pathology and extended lifespan through its action on these targets .

Table 1: Summary of Biological Activities of this compound

Case Studies

1. Neurodegenerative Disease Model

In a study involving transgenic mice expressing A53T α-synuclein, this compound was administered intragastrically for one month. The results indicated significant improvements in motor functions as measured by various tests, including pole-climbing and rotarod performance. The treated mice demonstrated enhanced motor coordination and reduced signs of neurodegeneration compared to untreated controls .

2. Cancer Research

In prostate cancer studies, this compound was identified as a competitive antagonist of the androgen receptor (AR). This activity was assessed using high-throughput screening methods that revealed harmol's ability to inhibit AR transactivation effectively. The results suggest potential applications for this compound in treating AR-positive prostate cancers .

Propiedades

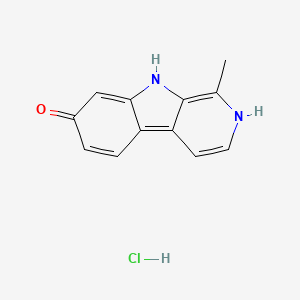

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUBJPHXSVUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-03-6 (Parent) | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80933529 | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40580-83-4, 149022-16-2 | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does harmol hydrochloride interact with the androgen receptor (AR), and what are the downstream effects of this interaction?

A1: this compound acts as a competitive antagonist of the androgen receptor (AR) [, ]. Unlike other antagonists like enzalutamide, it does not exhibit any agonistic activity towards the pregnane X receptor (PXR) []. By binding to the AR, this compound prevents the binding of androgens, effectively inhibiting AR-dependent gene expression. This inhibition leads to decreased proliferation of AR-positive prostate cancer cells, such as the VCaP cell line []. Interestingly, this compound displays selectivity for AR and does not significantly affect the activity of other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), or mineralocorticoid receptor (MR) [].

Q2: Does this compound impact other cellular processes besides AR inhibition?

A2: Research indicates that this compound can induce autophagy in neuronal cells []. This process involves the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. This compound treatment increased the number of autophagosomes and promoted the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases []. This suggests a potential neuroprotective role for this compound through autophagy induction.

Q3: Are there any known cases of resistance mechanisms against this compound's inhibitory action on AR?

A3: While the provided research doesn't directly address resistance mechanisms specific to this compound, it highlights the common challenge of resistance development against AR inhibitors in general []. Further research is needed to investigate if and how resistance to this compound might emerge and if it shares similarities with resistance mechanisms observed for other AR antagonists.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.